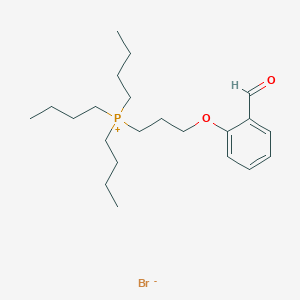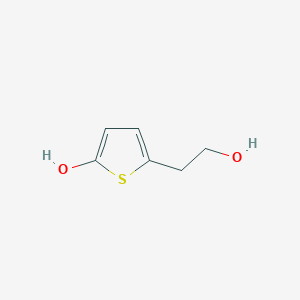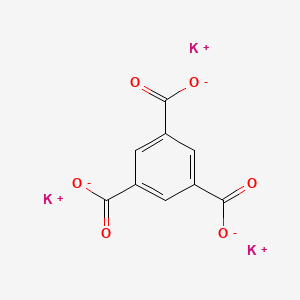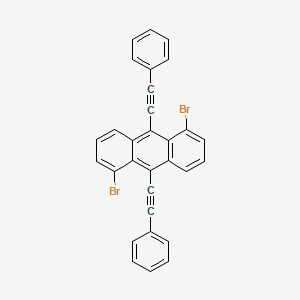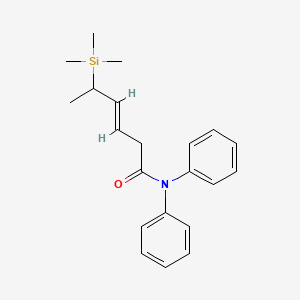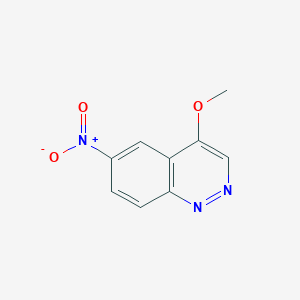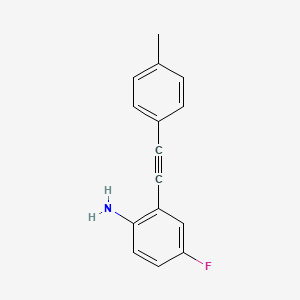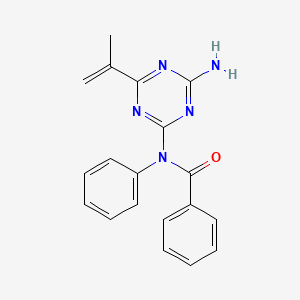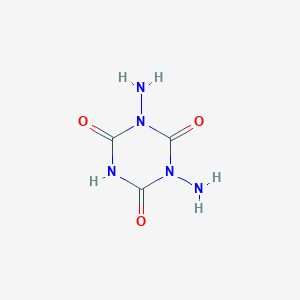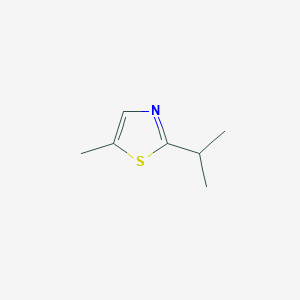
2-Isopropyl-5-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylthiazole is a sulfur-containing heterocyclic compound with the molecular formula C7H11NS. It is known for its distinctive aroma and is often used as a flavoring agent in the food industry. This compound is found naturally in various fruits and vegetables, including durian and tomatoes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. This reaction proceeds under mild conditions to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-5-methylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide are frequently employed.
Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and sulfoxides .
Applications De Recherche Scientifique
2-Isopropyl-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its role in biological systems, particularly in flavor and fragrance biosynthesis.
Medicine: Research is ongoing into its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is widely used in the food industry as a flavoring agent due to its pleasant aroma
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-methylthiazole involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and receptor function. The compound’s aromaticity allows it to participate in electron-donating and electron-accepting interactions, which can influence biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-Isopropyl-4-methylthiazole
- 2-Isopropyl-4-ethyl-5-methylthiazole
- Thiazole
Comparison: 2-Isopropyl-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a more pronounced aroma and different reactivity, making it particularly valuable in flavor and fragrance applications .
Propriétés
Formule moléculaire |
C7H11NS |
|---|---|
Poids moléculaire |
141.24 g/mol |
Nom IUPAC |
5-methyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-5(2)7-8-4-6(3)9-7/h4-5H,1-3H3 |
Clé InChI |
ADBMRBVPWAPYFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


